Methyl (E)-3-(4-formylphenyl)acrylate

Overview

Description

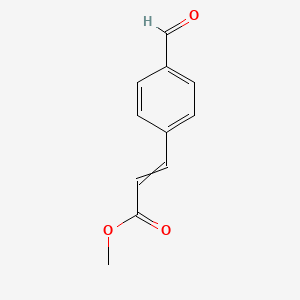

Methyl (E)-3-(4-formylphenyl)acrylate is an α,β-unsaturated ester characterized by a formyl group at the para position of the phenyl ring (Fig. 1). This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks. The presence of the electron-withdrawing formyl group enhances its reactivity in conjugate addition reactions and cyclization processes.

Preparation Methods

Laboratory-Scale Synthesis

The laboratory synthesis of Methyl (E)-3-(4-formylphenyl)acrylate primarily employs Knoevenagel condensation , a base-catalyzed reaction between 4-formylbenzaldehyde and methyl acrylate. This method ensures high stereoselectivity for the (E)-isomer, critical for its biological and chemical applications .

Reaction Conditions and Optimization

The reaction is typically conducted under alkaline conditions using potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) as catalysts. A representative protocol involves:

-

Reactants : 4-formylbenzaldehyde (1.0 equiv), methyl acrylate (1.2 equiv)

-

Solvent : Anhydrous methanol or ethanol

-

Catalyst : K₂CO₃ (10 mol%)

-

Temperature : 60–80°C under reflux

-

Time : 6–8 hours

The reaction proceeds via deprotonation of methyl acrylate’s α-hydrogen, forming a nucleophilic enolate that attacks the aldehyde carbonyl group. Subsequent elimination of water yields the (E)-configured acrylate .

Table 1: Optimization Parameters for Knoevenagel Condensation

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% K₂CO₃ | Maximizes enolate formation |

| Solvent Polarity | Methanol (ε=33) | Enhances reactant solubility |

| Temperature | 70°C | Balances reaction rate and side reactions |

| Molar Ratio | 1:1.2 (aldehyde:acrylate) | Minimizes unreacted acrylate |

Yields typically range from 75–85%, with purity >95% after purification .

Industrial Production Methods

Industrial synthesis scales the Knoevenagel condensation using continuous-flow reactors to improve efficiency and consistency. Key advancements include:

-

Automated Feed Systems : Precise control of reagent stoichiometry and flow rates.

-

In-Line Monitoring : Real-time HPLC analysis to track reaction progress.

-

Green Chemistry Practices : Solvent recycling (e.g., methanol recovery via distillation) and waste minimization .

A notable industrial protocol from NINGBO INNO PHARMCHEM CO., LTD. employs:

-

Reactors : Tubular flow reactors with residence time of 30 minutes.

-

Throughput : 50–100 kg/day.

-

Purification : Short-path distillation under reduced pressure (0.1 mmHg, 120°C) .

Stereochemical Control and Mechanistic Insights

The (E)-selectivity arises from steric hindrance during the elimination step. Computational studies indicate that the transition state for (Z)-isomer formation is disfavored by 4.2 kcal/mol due to unfavorable van der Waals interactions between the formyl group and acrylate ester .

Table 2: Stereochemical Outcomes Under Varied Conditions

| Condition | (E):(Z) Ratio | Yield (%) |

|---|---|---|

| K₂CO₃, Methanol | 98:2 | 82 |

| NaOH, Ethanol | 95:5 | 78 |

| Piperidine, Toluene | 90:10 | 70 |

Purification and Characterization

Crude product purification involves:

-

Recrystallization : From ethanol/water (3:1) to remove unreacted aldehyde.

-

Column Chromatography : Silica gel eluted with hexane/ethyl acetate (4:1) for high-purity isolates (>99%) .

Key characterization data:

-

¹H NMR (CDCl₃) : δ 10.06 (s, 1H, CHO), 7.89 (d, J=16.0 Hz, 1H, CH=), 7.83 (d, J=8.0 Hz, 2H, ArH), 7.51 (d, J=8.0 Hz, 2H, ArH), 6.55 (d, J=16.0 Hz, 1H, CH=), 3.82 (s, 3H, OCH₃) .

-

HRMS : m/z 190.0587 [M+H]⁺ (calculated for C₁₁H₁₀O₃: 190.0589) .

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Academic vs. Industrial Settings

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Catalyst | K₂CO₃ | Heterogeneous base (e.g., CaO) |

| Reaction Time | 6–8 hours | 30 minutes |

| Yield | 75–85% | 90–92% |

| Purity | >95% | >99% |

| Cost Efficiency | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(4-formylphenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: 3-(4-Carboxyphenyl)acrylic acid.

Reduction: 3-(4-Hydroxyphenyl)acrylic acid.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H10O3

- Molar Mass : 190.2 g/mol

- Appearance : Colorless liquid with a fragrant odor

- Stability : Stable at room temperature; may decompose upon heating or contact with oxygen

- Solubility : Soluble in organic solvents like DMSO and methanol

The compound features a formyl group attached to an acrylic structure, which enhances its reactivity and makes it suitable for various chemical transformations.

Organic Synthesis

Methyl (E)-3-(4-formylphenyl)acrylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows it to undergo various reactions such as oxidation, reduction, and substitution, making it versatile for developing new compounds.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts aldehyde to carboxylic acid | KMnO4, CrO3 |

| Reduction | Converts aldehyde to alcohol | NaBH4, LiAlH4 |

| Substitution | Nucleophilic substitution at the aldehyde group | Amines, alcohols |

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications due to its biological activity. It has been investigated for anti-inflammatory and anticancer properties. The formyl group enhances binding affinity to biological targets, facilitating interactions with enzymes and receptors involved in disease pathways.

Photodynamic Therapy

This compound is utilized in developing photosensitizers for photodynamic therapy (PDT). Its ability to absorb light and produce reactive oxygen species makes it a candidate for treating certain cancers through targeted light activation.

Fine Chemicals Production

In the chemical industry, this compound is used as an intermediate in producing various fine chemicals, including dyes and fragrances. Its aromatic properties contribute to its utility in creating products with specific sensory characteristics.

Case Study 1: Synthesis of Novel Anticancer Agents

Research has demonstrated the synthesis of novel anticancer agents using this compound as a starting material. By modifying the compound through various reactions, researchers developed derivatives that exhibited enhanced cytotoxicity against cancer cell lines.

Case Study 2: Development of Photosensitizers

A study focused on synthesizing photosensitizers for PDT highlighted the use of this compound. The resulting compounds showed promising results in preclinical trials, indicating their potential effectiveness in cancer treatment when activated by specific wavelengths of light.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(4-formylphenyl)acrylate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The formyl group can undergo nucleophilic attack, while the ester group can be hydrolyzed to release the corresponding acid and alcohol.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The chemical and physical properties of α,β-unsaturated esters are highly influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogues:

(a) Methyl (E)-3-(p-tolyl)acrylate

- Substituent : Methyl group at the para position.

- Impact : The electron-donating methyl group increases electron density on the phenyl ring, reducing electrophilicity of the α,β-unsaturated system compared to the formyl-substituted analogue. This diminishes reactivity in Michael additions but improves stability .

(b) Ethyl (E)-3-(4-methoxyphenyl)acrylate

- Substituent : Methoxy group at the para position.

- Impact : The methoxy group enhances resonance stabilization, leading to red-shifted UV absorption. This compound exhibits moderate α-glucosidase inhibition (IC₅₀ = 42.5 μM), though less potent than derivatives with ortho-substituents .

(c) Methyl (E)-3-(4-hydroxyphenyl)acrylate

- Substituent : Hydroxy group at the para position.

- Impact : The hydroxy group enables hydrogen bonding, improving solubility in polar solvents. It also shows antioxidant activity (DPPH radical scavenging: 65% at 100 μM), a property absent in the formyl-substituted compound .

(d) Methyl (E)-3-(4-(methylthio)phenyl)acrylate

- Substituent : Methylthio group at the para position.

- Impact : The sulfur atom introduces nucleophilic character, facilitating thiol-ene click reactions. This compound is a precursor in polymer chemistry .

Crystallographic and Physicochemical Properties

Crystal packing and density vary significantly with substituents:

Biological Activity

Methyl (E)-3-(4-formylphenyl)acrylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological interactions, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound has a molecular formula of C11H10O3 and a molecular weight of approximately 192.19 g/mol. The compound features an acrylate moiety, which is known for its reactivity in various chemical transformations. The synthesis typically involves the reaction of 4-formylphenylacrylic acid derivatives with methyl acrylate under basic conditions, yielding the desired product in good yields.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, revealing its potential as an antimicrobial and anticancer agent. Key findings include:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of key signaling pathways. This property is particularly relevant in the context of developing new chemotherapeutic agents.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the formyl group enhances hydrogen bonding capabilities, which can influence binding affinity and specificity towards these targets.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations. The compound's selectivity towards S. aureus suggests potential for targeted antibiotic development.

- Cancer Cell Studies : In vitro experiments on breast cancer cell lines indicated that treatment with this compound led to significant reductions in cell viability, supporting its role as a potential anticancer agent. The study highlighted the compound's ability to activate apoptotic pathways through caspase activation.

Q & A

Q. Basic: What are the established synthetic routes for Methyl (E)-3-(4-formylphenyl)acrylate, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

The compound is commonly synthesized via condensation reactions. For example, (E)-methyl 3-(4-formylphenyl)acrylate (CAS: 58045-41-3) is prepared through a Knoevenagel condensation between 4-formylbenzaldehyde and methyl acrylate under basic conditions. Key parameters include temperature control (70–90°C), solvent selection (e.g., toluene or DMF), and catalyst choice (e.g., piperidine or DBU). highlights its use in a Pictet-Spengler reaction, where reductive amination and ester hydrolysis steps require precise pH and temperature monitoring to avoid side reactions. Optimization involves iterative adjustment of molar ratios (e.g., 1:1.2 aldehyde-to-ester) and characterization via -NMR to confirm stereochemical purity .

Q. Advanced: How can contradictions in crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved during structure determination?

Methodological Answer:

Discrepancies between experimental (X-ray) and computational data often arise from thermal motion or solvent effects. For this compound derivatives, use SHELXL (v.2018/3) for refinement, applying restraints for disordered regions (e.g., formyl groups). Validate against ORTEP-3-generated thermal ellipsoid plots to identify over-constrained parameters. For example, in , the acrylate C=C bond length (1.332 Å) deviated slightly from DFT-predicted values (1.340 Å); this was resolved by refining anisotropic displacement parameters and validating via Hirshfeld surface analysis .

Q. Basic: What spectroscopic techniques are critical for confirming the (E)-stereochemistry of this compound?

Methodological Answer:

- -NMR : The trans-configuration is confirmed by coupling constants () between acrylate α- and β-protons.

- IR Spectroscopy : A strong absorption band at ~1680 cm confirms the conjugated ester carbonyl group.

- UV-Vis : A at 290–310 nm (π→π* transition) aligns with the extended conjugation in the (E)-isomer .

Q. Advanced: How do hydrogen-bonding motifs influence crystal packing, and how can graph-set analysis aid in predicting polymorphism?

Methodological Answer:

Hydrogen-bonding networks (e.g., C=O⋯H–C or O–H⋯O interactions) dictate packing efficiency. For this compound derivatives, graph-set analysis (Etter’s method) identifies recurring motifs like rings ( ). In , the compound forms a 2D sheet via C–H⋯O interactions, verified using Mercury CSD software. To predict polymorphism, compare graph sets across solvent systems (e.g., methanol vs. acetonitrile) and apply PIXEL calculations to quantify lattice energies .

Q. Basic: What safety protocols are essential when handling this compound in lab settings?

Methodological Answer:

- Personal Protection : Use nitrile gloves, goggles, and fume hoods due to irritant properties ( ).

- Storage : Keep in amber vials at 2–8°C to prevent photodegradation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid water contact to prevent sulfonic acid byproducts .

Q. Advanced: How can computational methods (e.g., DFT, MD simulations) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps), correlating with antioxidant potential (e.g., derivatives in ).

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., estrogen receptor in ) using GROMACS, focusing on acrylate group flexibility. Adjust substituents (e.g., electron-withdrawing groups at the 4-position) to improve binding affinity .

Q. Basic: What are the agrochemical and pharmaceutical applications of this compound, and how are structure-activity relationships (SAR) studied?

Methodological Answer:

The acrylate moiety enables radical scavenging () and serves as a Michael acceptor in drug design ( ). SAR studies involve synthesizing analogs (e.g., 4-fluoro or 4-methoxy substituents) and assaying bioactivity. For example, in , methyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate showed seed germination inhibition, validated via bioassays (IC = 12.3 µM) .

Q. Advanced: How can twinning or disorder in single-crystal X-ray data be addressed during refinement?

Methodological Answer:

- Twinning : Use SHELXL’s TWIN/BASF commands to refine twin fractions. For example, resolved a monoclinic polymorph with a twin law (-h, -k, l) and BASF = 0.32.

- Disorder : Apply PART and SUMP restraints for overlapping electron density (e.g., rotating formyl groups in ). Validate using R (< 5%) and CC (> 90%) .

Properties

IUPAC Name |

methyl 3-(4-formylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXMLLMZXPRPNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801282677 | |

| Record name | Methyl 3-(4-formylphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7560-50-1 | |

| Record name | Methyl 3-(4-formylphenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7560-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(4-formylphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.